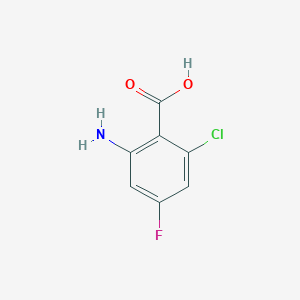

2-Amino-6-chloro-4-fluorobenzoic acid

Descripción

Significance of Aminobenzoic Acids and Halogenated Aromatic Systems in Chemical Research

Aminobenzoic acids are a class of organic compounds that feature both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. The positional arrangement of these groups (ortho, meta, or para) gives rise to different isomers with distinct chemical properties and applications. Para-aminobenzoic acid (PABA), for example, is a well-known building block in the pharmaceutical industry. Its structural versatility allows for modifications at both the amino and carboxyl groups, making it a valuable scaffold for creating diverse molecular libraries. researchgate.netgoogle.com PABA is a moiety found in numerous drugs with a wide array of therapeutic uses, including local anesthetics, anticonvulsants, and antineoplastic agents. googleapis.com The ability of aminobenzoic acid derivatives to serve as foundational structures in drug design underscores their importance in medicinal chemistry. nih.gov

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of synthetic organic chemistry. lookchem.com In aromatic systems, halogenation can profoundly alter a molecule's physical, chemical, and biological properties. The incorporation of halogens can enhance a compound's lipophilicity, which may improve its ability to cross biological membranes, and can influence its metabolic stability. lookchem.combldpharm.com This strategic modification is frequently employed in drug discovery to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds. bldpharm.com Furthermore, halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the stability of a drug-target complex, offering another tool for rational drug design. google.comresearchgate.net Consequently, a significant number of pharmaceuticals and agrochemicals contain halogen atoms, highlighting the critical role of halogenated aromatic systems in modern chemical research. lookchem.com

Scope and Academic Relevance of Research on 2-Amino-6-chloro-4-fluorobenzoic Acid

This compound is a specific, multi-substituted aromatic compound identified by the Chemical Abstracts Service (CAS) number 940054-48-8. Its structure combines the key features discussed above: an aminobenzoic acid core substituted with two different halogen atoms, chlorine and fluorine.

This particular substitution pattern suggests its potential utility as a specialized intermediate or building block in organic synthesis. The presence of multiple, distinct functional groups—the carboxylic acid, the amine, and two different halogens at specific positions—provides several potential sites for chemical modification, allowing for the construction of more complex molecules.

However, a review of publicly accessible scientific and patent literature indicates that extensive academic research dedicated specifically to the synthesis, properties, and applications of this compound is not widely documented. While it is available from commercial suppliers for research purposes, detailed studies outlining its use in the development of specific pharmaceuticals, materials, or other advanced chemical products are limited. Its primary role appears to be that of a niche chemical intermediate, valued by synthetic chemists for its specific arrangement of functional groups for constructing larger, target molecules in proprietary or early-stage research.

Below is a table of the fundamental properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 940054-48-8 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Synonym | 2-amino-4-chloro-6-fluorobenzoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJFIJSRZFQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940054-47-7 | |

| Record name | 2-amino-6-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 2 Amino 6 Chloro 4 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For 2-Amino-6-chloro-4-fluorobenzoic acid, HRMS provides unambiguous confirmation of its molecular formula, C₇H₅ClFNO₂. This precision is crucial for differentiating the target compound from potential isomeric impurities or byproducts. The technique provides the experimental exact mass, which can be compared against the theoretical (calculated) exact mass to validate the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO₂ |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a valuable complement to experimental data. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach are employed to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.net

For this compound, theoretical calculations can predict the chemical shifts for the two aromatic protons and the seven distinct carbon atoms. The positions of these signals are heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring:

-COOH (Carboxylic acid): An electron-withdrawing group that deshields adjacent nuclei.

-NH₂ (Amino): A strong electron-donating group that shields nuclei, particularly at the ortho and para positions.

-Cl (Chloro) and -F (Fluoro): Electronegative and electron-withdrawing groups that also possess electron-donating resonance effects.

DFT calculations at levels such as B3LYP/6-311++G(d,p) have been successfully used to predict chemical shifts for similar substituted benzoic acids, showing good agreement with experimental values. researchgate.neticm.edu.pl A theoretical analysis provides a basis for assigning the peaks in an experimental spectrum.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

|---|---|---|

| ¹³C NMR | ||

| C=O | ~168-172 | Carbonyl carbon, significantly deshielded. |

| C-COOH | ~110-115 | Shielded due to ortho -NH₂ and para -F groups. |

| C-NH₂ | ~150-155 | Deshielded by electronegative nitrogen and adjacent chlorine. |

| C-H (adjacent to F) | ~115-120 | Influenced by shielding from -NH₂ and coupling with fluorine. |

| C-F | ~160-165 (doublet) | Deshielded by fluorine; exhibits large ¹JC-F coupling. |

| C-H (adjacent to Cl) | ~118-123 | Influenced by shielding from -NH₂ and deshielding by -Cl. |

| C-Cl | ~135-140 | Deshielded by chlorine atom. |

| ¹H NMR | ||

| Ar-H (meta to COOH) | ~6.5-6.8 | Shielded by ortho -NH₂ group. |

| Ar-H (ortho to COOH) | ~7.2-7.5 | Influenced by adjacent electron-withdrawing groups. |

| -NH₂ | ~4.5-5.5 | Broad signal, chemical shift is solvent-dependent. |

Note: These are estimated values based on theoretical principles and data for analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–700 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org In molecules with multiple bonds and lone pairs like this compound, the absorption of UV radiation primarily involves π → π* and n → π* electronic transitions. shu.ac.uk

The benzene ring substituted with a carboxylic acid group acts as the basic chromophore (light-absorbing entity). tanta.edu.eg The other substituents (-NH₂, -Cl, -F) act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the chromophore.

π → π transitions:* These are high-energy transitions occurring in the conjugated π-system of the aromatic ring. They typically result in strong absorption bands. youtube.com

n → π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the oxygen of the carbonyl or the nitrogen of the amino group) to an anti-bonding π* orbital. These absorptions are generally weaker. youtube.com

The presence of both electron-donating (-NH₂) and electron-withdrawing (-COOH, -Cl, -F) groups on the same aromatic ring leads to intramolecular charge transfer, which typically causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzoic acid. up.ac.zaspcmc.ac.in

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π* (E-band) | ~210-230 | Benzene ring π system |

| π → π* (B-band) | ~250-290 | Benzene ring π system modified by substituents |

Note: λmax values are sensitive to solvent polarity and pH. tanta.edu.eg

Comprehensive Spectroscopic Data Interpretation and Assignment

A comprehensive spectroscopic analysis involves integrating data from multiple techniques to build a cohesive and unambiguous structural assignment. For this compound, the interpretation process synthesizes the findings from HRMS, NMR, and UV-Vis spectroscopy.

Confirmation of Identity: HRMS first confirms the correct elemental formula (C₇H₅ClFNO₂), providing a fundamental check of the compound's identity.

Structural Elucidation: ¹H and ¹³C NMR data, aided by theoretical predictions, are then used to establish the connectivity of the atoms. The number of signals, their chemical shifts, splitting patterns (e.g., C-F coupling), and integration values in the ¹H spectrum confirm the substitution pattern on the aromatic ring. For instance, the presence of two distinct aromatic proton signals confirms a 1,2,4,6-tetrasubstituted benzene ring.

Electronic Structure Analysis: UV-Vis spectroscopy provides insight into the electronic nature of the molecule. The positions and intensities of the absorption maxima (λmax) reveal the extent of conjugation and the influence of the various functional groups on the electronic transitions within the aromatic system. tanta.edu.egresearchgate.net The observed bathochromic shifts relative to simpler benzoic acids confirm the electronic interaction between the donor and acceptor groups. up.ac.za

Together, these advanced spectroscopic methods provide a detailed and verified characterization of the molecular structure and electronic properties of this compound, which is essential for its application in further chemical research and synthesis. researchgate.net

Crystallographic Analysis of this compound Remains Undetermined

A thorough review of available scientific literature reveals a notable absence of published crystallographic data for the specific chemical compound this compound. While extensive research has been conducted on the solid-state molecular architectures of analogous and structurally related benzoic acid derivatives, the precise three-dimensional structure and intermolecular interactions of this particular molecule have not been elucidated and reported.

Detailed crystallographic analyses, including single-crystal X-ray diffraction (SC-XRD) studies, are fundamental to understanding the supramolecular chemistry of a compound. Such studies provide critical insights into its crystal system, space group, unit cell parameters, and the intricate network of non-covalent interactions that dictate its molecular packing in the solid state. These interactions include hydrogen bonding, halogen bonding, and π-π stacking, all of which are crucial in the fields of crystal engineering, materials science, and pharmaceutical development.

For many related compounds, such as 2-amino-4-chlorobenzoic acid and 2-chloro-6-fluorobenzoic acid, detailed crystallographic reports are available. These studies have characterized their respective hydrogen bonding networks (N-H...O, O-H...O), halogen interactions (Cl···O, F···X), and aromatic stacking motifs. However, this specific combination and arrangement of amino, chloro, and fluoro substituents on the benzoic acid scaffold presents a unique case for which experimental crystallographic data is not yet publicly accessible.

The absence of this information highlights a gap in the current body of chemical literature and presents an opportunity for future research to fully characterize the solid-state properties of this compound. Such a study would be invaluable for a complete understanding of how the interplay of these specific functional groups influences the compound's crystal packing and supramolecular architecture.

Crystallographic Analysis and Solid State Molecular Architectures of 2 Amino 6 Chloro 4 Fluorobenzoic Acid

Analysis of Intermolecular Interactions in the Crystal Lattice

Other Non-Covalent Interactions

Beyond the primary hydrogen bonds that often dominate crystal packing, the molecular architecture of halogenated aminobenzoic acids is further stabilized by a variety of weaker, non-covalent interactions. In structures analogous to 2-Amino-6-chloro-4-fluorobenzoic acid, interactions such as C—H⋯F and π–π stacking play a significant role. For instance, in the crystal structure of 2-chloro-6-fluorobenzoic acid, C—H⋯F contacts connect carboxylic acid dimers into undulating sheets. nih.gov The fluorine atom, with its high electronegativity, and the chlorine atom can participate in various weak interactions, including halogen bonds (e.g., Cl···O, Cl···N). mdpi.com These directional interactions, though weaker than conventional hydrogen bonds, are crucial in influencing the final three-dimensional arrangement of molecules. mdpi.commdpi.com The interplay between strong hydrogen bonds and these weaker forces is a key aspect of crystal engineering. ias.ac.in

The following table summarizes the types of non-covalent interactions that contribute to the stability of the crystal lattice in similar compounds.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Halogen Bond | C—Cl | O, N | Directional interaction influencing molecular alignment. mdpi.com |

| C—H⋯F Contact | C—H | F | Links primary structural motifs into extended networks. nih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing through orbital overlap, often between parallel rings. ias.ac.iniucr.org |

| Van der Waals Forces | All atoms | All atoms | Non-directional forces contributing to overall crystal density and stability. mdpi.com |

Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering are central to understanding and predicting the solid-state structures of organic molecules. This involves the study of intermolecular interactions and the rational design of crystalline architectures. ias.ac.inias.ac.in

Supramolecular Synthons and Their Robustness

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks of a crystal structure. scispace.com In carboxylic acids, the most common and robust synthon is the centrosymmetric carboxylic acid dimer, formed by a pair of O—H⋯O hydrogen bonds, which can be described with the graph-set notation R²₂(8). nih.govresearchgate.netnih.gov This homosynthon is a highly predictable feature in the crystal structures of benzoic acid derivatives. nih.gov

Another significant synthon, particularly in 2-amino substituted benzoic acids, is the intramolecular N—H⋯O hydrogen bond, which creates a six-membered ring denoted as an S(6) motif. researchgate.netnih.gov The presence of multiple functional groups can lead to competition between different synthons. For example, when a carboxylic acid is co-crystallized with a molecule like an aminopyridine, a robust acid-pyridine heterosynthon, also with an R²₂(8) motif, can form through N—H⋯O and O—H⋯N hydrogen bonds, often taking precedence over the carboxylic acid homodimer. mdpi.comscispace.com The predictability and reliability of these synthons are fundamental to crystal engineering. acs.org

| Synthon Description | Graph-Set Notation | Interacting Groups | Prevalence |

| Carboxylic Acid Homodimer | R²₂(8) | O—H···O | Highly common and robust in carboxylic acids. nih.govresearchgate.net |

| Intramolecular Amino-Carboxyl | S(6) | N—H···O | Common in ortho-aminobenzoic acids. researchgate.netnih.gov |

| Acid-Pyridine Heterosynthon | R²₂(8) | O—H···N, N—H···O | A robust synthon in acid-base cocrystals. mdpi.comscispace.com |

Formation of Cocrystals and Molecular Salts

Crystal engineering allows for the modification of a compound's physicochemical properties through the formation of multicomponent crystals, such as cocrystals and molecular salts. nih.gov A cocrystal consists of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. scispace.com A molecular salt, conversely, is formed when a proton is transferred from an acidic component to a basic component, resulting in an ionic pair. mdpi.comacs.orgnih.gov

The formation of either a cocrystal or a molecular salt is generally predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. A ΔpKa of less than 0 generally leads to a cocrystal, while a ΔpKa greater than 3 typically results in salt formation. mdpi.com The region in between can yield either species. For example, reacting chlorobenzoic acids with various aminopyridines has been shown to produce both cocrystals and molecular salts, depending on the specific pKa values of the constituents. mdpi.comrsc.org This strategy is widely used to create new solid forms of active pharmaceutical ingredients. nih.gov

Design Principles for Supramolecular Architectures

The design of specific supramolecular architectures relies on a hierarchical understanding of non-covalent interactions. ias.ac.in The strongest and most directional interactions, like the O—H···O hydrogen bonds forming the carboxylic acid dimer, typically establish the primary structural motif. acs.org Weaker, yet still significant, interactions then organize these primary motifs into a three-dimensional lattice. ias.ac.inias.ac.in

For a molecule like this compound, the design principles would involve:

Prioritizing Robust Synthons : Utilizing the predictable formation of the carboxylic acid dimer or the intramolecular S(6) ring to form the primary building blocks. nih.govacs.org

Exploiting Weaker Interactions : Using substituents like chlorine and fluorine to guide the assembly of these building blocks through halogen bonds and C—H⋯F contacts. nih.govmdpi.com

Controlling Stoichiometry and Components : Introducing coformer molecules to intentionally disrupt or replace expected synthons (e.g., replacing a homodimer with a heterodimer) to create novel architectures with different properties. mdpi.comscispace.com

This bottom-up approach, where molecular recognition events are controlled to build complex, ordered structures, is the core of modern crystal engineering. ias.ac.in

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.comscirp.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as strong hydrogen bonds. iucr.org

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). eurjchem.comeurjchem.com These plots can be deconstructed to show the percentage contribution of each type of atomic contact to the total Hirshfeld surface area. iucr.org

For molecules structurally similar to this compound, Hirshfeld analysis reveals the relative importance of various interactions. iucr.orgresearchgate.netanalis.com.my Typically, H···H contacts comprise the largest portion of the surface due to the abundance of hydrogen atoms. scirp.org Sharp, distinct spikes in the fingerprint plot are characteristic of strong, directional interactions like O···H/H···O and N···H/H···N hydrogen bonds. iucr.organalis.com.myresearchgate.net Other significant contacts may include C···H/H···C, C···C (indicative of π-stacking), and contacts involving halogen atoms like Cl···H and F···H. iucr.org This quantitative analysis provides a detailed picture of the crystal packing environment. eurjchem.com

The following table presents representative data on the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for analogous molecular crystals.

| Contact Type | Percentage Contribution (%) | Key Feature in Fingerprint Plot |

| H···H | 35 - 50% | Large, scattered region in the middle of the plot. scirp.org |

| O···H / H···O | 15 - 25% | Sharp, prominent spikes at lower dᵢ and dₑ values. iucr.org |

| C···H / H···C | 8 - 15% | "Wing-like" features on either side of the main diagonal. iucr.org |

| Cl···H / H···Cl | 5 - 10% | Distinct spikes, indicating C—H···Cl interactions. |

| F···H / H···F | 3 - 8% | Spikes corresponding to C—H···F or N—H···F contacts. |

| C···C | 3 - 7% | Indicates potential π-π stacking interactions. iucr.org |

| N···H / H···N | 2 - 5% | Sharp spikes characteristic of hydrogen bonds. analis.com.my |

Computational Chemistry and Quantum Mechanical Investigations of 2 Amino 6 Chloro 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting the structural and electronic properties of substituted benzoic acids. DFT calculations for 2-Amino-6-chloro-4-fluorobenzoic acid involve determining the electron density to derive information about the molecule's energy, structure, and properties.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For this compound, this process determines the most stable three-dimensional conformation. Theoretical calculations on similar molecules, such as 2-chloro-6-fluorobenzoic acid, have shown that steric hindrance between adjacent substituents can cause the carboxylic acid group to rotate out of the plane of the phenyl ring. nih.gov In the crystal structure of 2-chloro-6-fluorobenzoic acid, the angle between the carboxylic acid group and the phenyl ring is reported to be 47.83 (6)°. nih.gov A similar non-planar arrangement would be anticipated for this compound due to the presence of the amino and chloro groups ortho to the carboxylic acid.

Studies on the closely related 2-Amino-4-chlorobenzoic acid reveal an almost planar molecular structure. researchgate.net However, the additional presence of a fluorine atom at the 4-position and a chlorine atom at the 6-position in the target molecule introduces different electronic and steric effects that influence the final equilibrium geometry. The optimization process computationally yields key structural parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations.

The 6-311G(d,p) basis set is a split-valence set that provides a flexible description of the electron distribution. The notations are interpreted as follows:

6-311G : Describes each core atomic orbital with a single basis function (a contraction of 6 primitive Gaussian functions) and valence orbitals with three basis functions (contractions of 3, 1, and 1 primitive Gaussians).

(d,p) : Indicates the addition of polarization functions (d-functions for heavy atoms and p-functions for hydrogen atoms), which allow for more complex and realistic orbital shapes.

For more demanding calculations, especially those involving anions or weak interactions, augmented basis sets like aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta) are employed. These sets include diffuse functions to better describe the electron density far from the atomic nuclei. Computational studies on analogous compounds like 2-Amino-4-Chlorobenzoic acid and 2-chloro-6-fluorobenzoic acid have successfully utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate structural and spectroscopic properties. icm.edu.pldergipark.org.trresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Frontier molecular orbital theory is particularly important for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Calculations on similar molecules provide an indication of the expected values for this compound. For instance, DFT studies on 2-chloro-6-fluorobenzoic acid and 2-amino-4-chlorobenzonitrile (B1265954) have been used to determine their frontier orbital energies. analis.com.mynih.gov The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, carboxylic acid) groups directly influences the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Analogue Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-chlorobenzonitrile | B3LYP/6-311++G(d,p) | -8.1171 | -4.6183 | 3.4988 | analis.com.my |

| 2-chloro-6-fluorobenzoic acid | B3LYP/6-311++G | -7.23 | -1.29 | 5.94 | nih.gov |

The distribution of electron density in this compound is non-uniform due to the presence of atoms with varying electronegativity and functional groups with different electronic effects. This leads to intramolecular charge transfer (ICT), where electron density moves from electron-rich regions to electron-poor regions. researchgate.net The amino group (-NH₂) is a strong electron-donating group, while the carboxylic acid (-COOH), chlorine (-Cl), and fluorine (-F) are electron-withdrawing groups.

This combination of substituents facilitates ICT from the amino group and the phenyl ring towards the electron-withdrawing groups. Charge analysis methods, such as Mulliken population analysis, can be used to quantify the partial atomic charges on each atom in the molecule. nih.gov This analysis reveals which parts of the molecule are electron-deficient and which are electron-rich, providing insight into its reactivity and intermolecular interactions. Studies on related molecules show that such charge transfers are a key feature of their electronic structure. researchgate.netnih.gov

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of high negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic acid group.

Blue regions represent areas of high positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the acidic hydrogen of the carboxylic group and the hydrogens of the amino group.

Green regions denote areas of neutral or near-zero potential, characteristic of the carbon atoms in the phenyl ring.

MESP analysis performed on similar substituted benzoic acids confirms this general pattern, highlighting the electrostatic potential as a key determinant of intermolecular interactions, such as hydrogen bonding. nih.gov The MESP map provides a clear and intuitive picture of the molecule's charge distribution and its potential interaction with other chemical species.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis partitions the total electron density among the constituent atoms, providing insights into the electronic distribution and potential reactive sites of the molecule. uni-muenchen.de The calculation involves the linear combination of atomic orbitals (LCAO) molecular orbital method. uni-muenchen.de

A comprehensive Mulliken population analysis for this compound, which would provide specific charge values for each atom (Carbon, Hydrogen, Nitrogen, Oxygen, Chlorine, and Fluorine), has not been identified in the surveyed literature. Such an analysis would typically be presented in a tabular format, detailing the charge distribution calculated using a specific level of theory and basis set (e.g., DFT/B3LYP with a 6-311++G(d,p) basis set).

Table 1: Illustrative Table for Mulliken Atomic Charges (Hypothetical Data)

| Atom Number | Element | Mulliken Charge (e) |

|---|---|---|

| C1 | Carbon | Data not available |

| C2 | Carbon | Data not available |

| N1 | Nitrogen | Data not available |

| Cl1 | Chlorine | Data not available |

| F1 | Fluorine | Data not available |

| O1 | Oxygen | Data not available |

| O2 | Oxygen | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for the specific Mulliken charges of this compound were found.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interaction among orbitals. wisc.edu It provides a localized, "chemist's" view of the molecular wavefunction in terms of lone pairs and bonds. A key aspect of NBO analysis is the examination of donor-acceptor (or charge transfer) interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions, such as those between a filled (donor) NBO and an empty (acceptor) NBO, are crucial for understanding hyperconjugative effects and the stability of the molecule. wisc.edu

Specific NBO analysis results for this compound, which would detail the key donor-acceptor interactions and their stabilization energies (E(2)), are not present in the available literature. Such an analysis would reveal the nature of intramolecular hydrogen bonds (e.g., between the amino group and the carboxylic acid) and other hyperconjugative interactions involving the halogen substituents.

Table 2: Illustrative Table for NBO Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C) | Data not available |

| LP (2) O | σ* (C-O) | Data not available |

Note: This table illustrates the typical output of an NBO analysis. Specific data for this compound is not available.

Prediction of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict spectroscopic properties like vibrational frequencies (FT-IR and Raman). icm.edu.pl These theoretical predictions are vital for assigning experimental spectra and understanding the vibrational modes of a molecule. icm.edu.pl Calculations for similar molecules, such as 2-amino-4-chlorobenzoic acid, have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to correlate theoretical frequencies with experimental data. icm.edu.plresearchgate.net

A detailed theoretical vibrational analysis for this compound was not found. Such a study would provide the calculated wavenumbers and assignments for fundamental vibrational modes, including the stretching and bending of the C=O, O-H, N-H, C-Cl, and C-F bonds.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational methods are also used to predict the nonlinear optical (NLO) properties of molecules. nih.gov These properties are determined by the molecule's response to an applied electric field and are important for applications in optoelectronics. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov For related substituted benzoic acids, these properties have been computed to assess their potential as NLO materials. nih.gov

No specific computational data regarding the NLO properties or hyperpolarizability of this compound could be located. A typical study would report the calculated values for these parameters, often comparing them to a standard NLO material like urea.

Table 3: Illustrative Table for Calculated NLO Properties (Hypothetical Data)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Note: This table is a template for presenting NLO data. No calculated values for this compound were found in the literature.

Theoretical Thermodynamic Property Calculations

The thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity, can be predicted using computational chemistry. nist.govnist.gov These calculations are valuable for understanding the stability and reactivity of a compound. Studies on various halobenzoic acids have demonstrated the application of these theoretical methods. nist.govnist.gov

Specific theoretical calculations detailing the thermodynamic properties of this compound are not available in the reviewed scientific literature.

Computational Prediction of Physicochemical Parameters (e.g., pKa, Collision Cross Section)

Computational models have been developed to predict key physicochemical parameters. The pKa, which indicates the acidity of a compound, can be estimated using various computational approaches, including deep neural networks. nih.gov The presence of electron-withdrawing groups like fluorine generally increases acidity (lowers the pKa). fu-berlin.de The collision cross section (CCS), a measure of an ion's size and shape in the gas phase, is another parameter that can be computationally predicted, although specific studies on this compound are lacking.

While general principles suggest that the substituents on this compound will influence its pKa, specific predicted values from computational studies were not found.

Conformational Analysis through Theoretical Methods

Theoretical methods are essential for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. nih.gov For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and its substituents is a key focus. nih.gov Intramolecular interactions, such as hydrogen bonding, play a significant role in dictating the preferred conformation. nih.gov Studies on similar aminofluorobenzoic acids have shown that while various intramolecular hydrogen bonds can exist, steric repulsion often dictates the final orientation of the carboxyl group. nih.gov

A specific conformational analysis for this compound, which would identify the most stable conformers and the energy barriers between them, has not been reported in the searched literature.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Amino 6 Chloro 4 Fluorobenzoic Acid Analogues

Correlation of Structural Features with Modulated Activities (Theoretical Perspective)

Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in correlating the structural features of aminobenzoic acid derivatives with their biological activities. For analogues of 2-amino-6-chloro-4-fluorobenzoic acid, these models reveal that specific electronic and topological descriptors are critical for their bioactivity.

Influence of Substituent Position and Nature on Molecular Functionality and Selectivity

The position and nature of substituents on the aminobenzoic acid ring profoundly influence the molecule's chemical properties, functionality, and selectivity. The "ortho effect," observed in ortho-substituted benzoic acids, is a classic example of how the proximity of substituents can lead to unique reactivity. In the case of this compound, the presence of substituents ortho to the carboxylic acid (the amino and chloro groups) is expected to have a significant impact on its acidity and conformational preferences.

The relative positions of the amino and carboxylic acid groups are critical in determining the site of protonation. nih.gov For instance, in para-aminobenzoic acid, protonation occurs at the carboxylic acid, whereas in the meta- and ortho-isomers, the amino group is the preferred site of protonation. nih.gov This is governed by resonance and inductive effects. For this compound, the electronic properties of the chlorine and fluorine atoms will further modulate the basicity of the amino group and the acidity of the carboxylic acid.

Furthermore, the nature of the halogen substituent plays a key role in forming specific non-covalent interactions, such as halogen bonds. The ability of chlorine to act as a halogen bond donor can influence ligand-receptor interactions, and this is highly dependent on its position on the aromatic ring. nih.gov The substitution pattern can create specific "hot spots" for halogen bonding within a receptor's binding pocket, thereby enhancing affinity and selectivity. nih.gov The combination of a chloro and a fluoro substituent at positions 6 and 4, respectively, presents a unique electronic and steric profile that can be exploited for designing molecules with specific biological targets.

Structure-Based Design and Computational Ligand-Receptor Interaction Studies

Molecular Docking Simulations for Binding Affinity Prediction

For example, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been used to investigate their binding modes with enzymes like α-glucosidase and α-amylase. nih.gov These studies reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. It can be inferred that the amino and carboxylic acid groups of this compound would be key pharmacophoric features, likely forming hydrogen bonds with receptor residues. The chloro and fluoro substituents would contribute to hydrophobic and potentially halogen bonding interactions.

The predicted binding affinities from docking simulations can be used to rank potential derivatives and guide the synthesis of more potent compounds. The table below illustrates hypothetical binding energies for a series of this compound analogues against a generic kinase target, based on common trends observed in docking studies of similar inhibitors.

| Compound | Substituent Modification | Predicted Binding Energy (kcal/mol) |

| 1 | This compound | -7.5 |

| 2 | 2-Amino-4,6-dichlorobenzoic acid | -7.2 |

| 3 | 2-Amino-4,6-difluorobenzoic acid | -7.8 |

| 4 | 2-Methylamino-6-chloro-4-fluorobenzoic acid | -7.9 |

| 5 | 2-Amino-6-chloro-4-fluorobenzamide | -8.1 |

Note: This table is illustrative and based on general principles of molecular docking.

Analysis of Interaction Forces at the Molecular Level (e.g., Van der Waals, Electrostatic)

The stability of a ligand-receptor complex is governed by a combination of interaction forces, including Van der Waals forces, electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Computational methods allow for the detailed analysis of these forces at the molecular level.

Van der Waals interactions , which are distance-dependent, play a crucial role in the binding of ligands to proteins, particularly in hydrophobic pockets. nih.govhud.ac.uk The shape and surface complementarity between the ligand and the receptor are key to maximizing these interactions. For this compound, the aromatic ring and the halogen substituents would contribute significantly to Van der Waals contacts within a binding site.

Electrostatic interactions are fundamental to molecular recognition, involving the interactions between charged and polar groups. nih.gov The amino and carboxylic acid groups of this compound are capable of forming strong electrostatic interactions, including salt bridges and hydrogen bonds, with polar residues in a receptor. The electronegative fluorine and chlorine atoms also contribute to the molecule's electrostatic potential, influencing its long-range interactions with a target protein.

Hydrogen bonds involving fluorine are also a noteworthy interaction. While fluorine is a weak hydrogen bond acceptor, interactions between organic fluorine and backbone amides in proteins are observed and can contribute to binding affinity. mdpi.com Quantum chemical calculations can be employed to quantify the energy of these various interactions, providing a detailed picture of the binding energetics.

Mechanistic Studies of Reactions Involving this compound as a Precursor or Intermediate

This compound can serve as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. The amino and carboxylic acid functionalities are reactive handles for a variety of chemical transformations.

One common reaction involving aminobenzoic acids is the Sandmeyer reaction , where the amino group is converted to a diazonium salt, which can then be substituted with a wide range of nucleophiles. scirp.org This provides a versatile method for introducing different functional groups onto the aromatic ring. For example, diazotization of an aminobenzoic acid followed by reaction with a cyanide source can lead to the corresponding cyanobenzoic acid, which can be further hydrolyzed to a dicarboxylic acid. scirp.org

The presence of the chloro and fluoro substituents will influence the reactivity of the aromatic ring towards electrophilic substitution, as well as the reactivity of the amino and carboxylic acid groups. The electron-withdrawing nature of the halogens will deactivate the ring towards electrophilic attack but can also influence the regioselectivity of such reactions.

In the synthesis of heterocyclic systems like quinazolinones or benzodiazepines, the amino and carboxylic acid groups can participate in cyclization reactions. The specific reaction mechanisms would depend on the other reactants and conditions employed, but would typically involve nucleophilic attack by the amino group and condensation with the carboxylic acid or a derivative thereof.

Development of Derivatives with Modified or Enhanced Properties

The chemical scaffold of this compound can be systematically modified to develop derivatives with enhanced or modified biological properties. Structure-activity relationship (SAR) studies guide these modifications.

For instance, derivatization of the amino group, such as through acylation or alkylation, can alter the molecule's hydrogen bonding capacity and steric profile, leading to changes in binding affinity and selectivity for a target receptor. researchgate.net Similarly, modification of the carboxylic acid to an ester or an amide can impact the molecule's polarity, cell permeability, and metabolic stability.

SAR studies on related aminobenzoic acid derivatives have shown that the introduction of different substituents on the aromatic ring can significantly impact biological activity. nih.gov For example, in a series of N-phenylanthranilic acid analogues, the nature and position of substituents on the phenyl ring were found to be critical for their anti-inflammatory and analgesic effects. researchgate.net

The development of derivatives of 4-aminobenzoic acid has led to compounds with a wide range of therapeutic applications, including antibacterial and antineoplastic agents. nih.gov This highlights the potential of the aminobenzoic acid scaffold as a versatile building block in drug discovery. By strategically modifying the structure of this compound, it is conceivable to develop new derivatives with tailored and enhanced biological properties.

Applications and Emerging Research Directions for 2 Amino 6 Chloro 4 Fluorobenzoic Acid As a Building Block

Utility in Advanced Organic Synthesis as a Versatile Intermediate

The structure of 2-amino-6-chloro-4-fluorobenzoic acid is emblematic of a versatile intermediate in organic synthesis. As a derivative of anthranilic acid, it possesses two key nucleophilic centers: the amino group and the carboxyl group. core.ac.uk The amino group's nucleophilicity typically dominates in reactions with acylating agents, leading to stable amide products. core.ac.uk This reactivity is fundamental to its role as a precursor in the synthesis of pharmaceuticals and other fine chemicals. ijpsjournal.com

The presence and position of the halogen substituents (chlorine and fluorine) are critical. These electron-withdrawing groups modulate the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the molecule's reactivity in subsequent transformations. core.ac.uk Furthermore, these halogens can serve as synthetic handles for cross-coupling reactions or direct the regioselectivity of further aromatic substitutions. Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for developing potent bioactive compounds, such as androgen receptor antagonists. nih.gov The specific substitution pattern of this compound makes it a tailored starting material for creating complex molecules where control over electronic properties and steric factors is crucial.

Role as a Precursor for Diverse Heterocyclic Compounds

Anthranilic acid and its derivatives are foundational starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. core.ac.ukresearchgate.net This positions this compound as a key precursor for producing highly functionalized heterocyclic systems, particularly quinazolinones. Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities and are frequently synthesized from 2-aminobenzoic acids. researchgate.netnih.gov

The general synthesis involves the condensation of an anthranilic acid derivative with a suitable carbon and nitrogen source. For example, reacting this compound with various reagents can lead to the formation of quinazolinones with a 7-fluoro and 5-chloro substitution pattern. These reactions often proceed through the formation of an intermediate amide followed by cyclization. nih.gov Various synthetic methodologies, including reactions with formamide, isocyanates, imidates, orthoesters, or acyl chlorides in the presence of an amine, have been established for this transformation. researchgate.net

Below is a table illustrating potential synthetic routes to quinazolinone derivatives starting from this compound, based on established chemical literature for analogous compounds.

| Reactant(s) | Reaction Type | Potential Product | Reference for Method |

|---|---|---|---|

| Formamide | Condensation/Cyclization | 7-Fluoro-5-chloroquinazolin-4(3H)-one | researchgate.net |

| Orthoester (e.g., Triethyl orthoformate) and Ammonium Acetate | Condensation/Cyclization | 7-Fluoro-5-chloroquinazolin-4(3H)-one | researchgate.net |

| Acyl Chloride and an Aromatic/Aliphatic Amine | Multi-component Reaction | 2,3-Disubstituted-7-fluoro-5-chloroquinazolin-4(3H)-one | researchgate.net |

| Aldehydes and Ammonium Carbonate | Domino Multi-component Reaction | 2-Substituted-7-fluoro-5-chloroquinazolin-4(3H)-one | nih.gov |

Beyond quinazolinones, this building block is also a potential precursor for other heterocyclic systems like benzimidazoles researchgate.net and benzothiazoles, which are significant scaffolds in medicinal chemistry. derpharmachemica.com

Green Chemistry Approaches in the Utilization of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated heterocycles to create more sustainable and efficient processes. dovepress.comfrontiersin.org The utilization of this compound can be enhanced by incorporating these approaches. Traditional methods for synthesizing heterocycles often require high temperatures and long reaction times, but modern techniques offer greener alternatives. benthamdirect.com

Microwave-assisted synthesis has emerged as a powerful tool for producing fluorinated heterocycles, offering benefits such as reduced reaction times, higher yields, and better temperature control, which minimizes side reactions. benthamdirect.com Applying microwave irradiation to the synthesis of quinazolinones from this compound could significantly improve the energy efficiency and speed of the process. researchgate.net

Another key aspect of green chemistry is the choice of solvents. The development of syntheses in environmentally benign solvents like water, ionic liquids, or fluorinated solvents is a major goal. frontiersin.org For instance, copper-catalyzed coupling reactions of anthranilic acids have been successfully performed in water, demonstrating the potential for eliminating volatile organic compounds. core.ac.uk Furthermore, catalyst-free reactions or the use of reusable, silica-supported catalysts represent additional avenues for making the synthesis of derivatives from this compound more sustainable. frontiersin.org These methods aim for high atom economy and minimize waste generation, aligning with the core tenets of green chemistry. frontiersin.org

Potential in Supramolecular Chemistry for Novel Material Design

This compound is a highly promising candidate for the design of novel supramolecular materials. Its molecular structure contains multiple functional groups capable of participating in non-covalent interactions, which are the basis of crystal engineering and supramolecular assembly. nih.gov

Crucially, the presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), and it is increasingly used as a tool for designing complex solid-state structures. researchgate.net The ability of this compound to engage in a network of both hydrogen bonds and halogen bonds (e.g., C-Cl···O, C-F···H, or even C-Cl···F) makes it a fascinating building block for creating intricate and potentially functional one-, two-, or three-dimensional supramolecular assemblies. The rational design of such structures could lead to new materials with tailored electronic or physical properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-chloro-4-fluorobenzoic acid, and how can reaction yields be maximized?

Methodological Answer:

- Multistep synthesis often involves halogenation and amination sequences. For example:

- Fluorination/Chlorination : Electrophilic substitution on benzoic acid derivatives using reagents like Selectfluor® (for fluorination) or Cl₂/FeCl₃ (for chlorination) under controlled temperatures (0–50°C).

- Amination : Ullmann coupling or Buchwald-Hartwig amination with NH₃ or protected amines, requiring Pd catalysts and ligands (e.g., Xantphos) .

- Yield optimization : Use inert atmospheres (N₂/Ar), monitor reaction progress via TLC/HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- Purity assessment :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients .

- Elemental analysis : Confirm C, H, N, Cl, F percentages within ±0.3% of theoretical values .

Q. How does this compound behave under varying storage conditions?

Methodological Answer:

- Stability tests :

- Storage recommendations : Desiccate at -20°C under argon to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Systematic solubility screening :

- Common pitfalls : Impurities (e.g., residual salts) may skew results. Pre-purify via acid-base extraction (pH 2–3 in HCl, extract with ethyl acetate) .

Q. What strategies mitigate regioselectivity challenges during the synthesis of derivatives?

Methodological Answer:

- Directing group utilization : Introduce temporary protecting groups (e.g., acetyl on the amino group) to control halogenation/functionalization sites.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps (Fukui indices) .

- Case study : In a 2024 study, Pd-catalyzed C-H activation achieved 85% selectivity for 4-fluoro substitution by optimizing ligand steric bulk .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Bioassay standardization :

- Data reconciliation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.